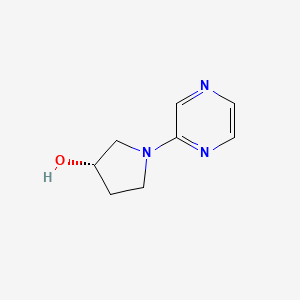

(S)-1-Pyrazin-2-yl-pyrrolidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-pyrazin-2-ylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c12-7-1-4-11(6-7)8-5-9-2-3-10-8/h2-3,5,7,12H,1,4,6H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFKVTACICNZEH-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401279620 | |

| Record name | 3-Pyrrolidinol, 1-(2-pyrazinyl)-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289585-09-6 | |

| Record name | 3-Pyrrolidinol, 1-(2-pyrazinyl)-, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289585-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinol, 1-(2-pyrazinyl)-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 1 Pyrazin 2 Yl Pyrrolidin 3 Ol and Its Congeners

Stereoselective Synthesis Approaches

The establishment of the desired (S)-stereochemistry at the C3 position of the pyrrolidine (B122466) ring is a critical aspect of the synthesis. Both enantioselective and diastereoselective methods, including the use of asymmetric catalysis and the chiral pool, are employed to achieve high stereochemical fidelity.

Enantioselective Synthesis Strategies and Asymmetric Catalysis

Enantioselective synthesis aims to generate the desired enantiomer from achiral or racemic starting materials through the use of chiral catalysts or reagents. Asymmetric catalysis, in particular, has emerged as a powerful tool for the synthesis of chiral heterocycles.

One prominent strategy involves the asymmetric [3+2] cycloaddition of azomethine ylides with alkenes. nih.gov This method allows for the direct construction of the pyrrolidine ring with control over the stereochemistry. The choice of a suitable chiral ligand is crucial for achieving high enantioselectivity. While specific examples for the direct synthesis of (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol using this method are not extensively documented, the general principle is widely applicable to the synthesis of substituted pyrrolidines. nih.gov

Another approach involves the catalytic asymmetric hydrogenation of N-aryl-pyrrol-3-ones. This method would entail the synthesis of a prochiral pyrrol-3-one precursor followed by hydrogenation using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, to selectively produce the (S)-enantiomer. The success of this strategy is highly dependent on the selection of the catalyst and reaction conditions to ensure high enantiomeric excess (ee).

Organocatalysis also offers a promising avenue for the enantioselective synthesis of chiral pyrrolidines. mdpi.com Chiral Brønsted acids or bifunctional organocatalysts can be employed to catalyze various transformations, including Michael additions and aldol reactions, to construct the chiral pyrrolidine core. mdpi.com

Diastereoselective Synthesis and Chiral Pool Applications

Diastereoselective synthesis often leverages the inherent chirality of readily available starting materials from the "chiral pool" to control the stereochemical outcome of the reaction. Natural amino acids, such as L-serine or L-aspartic acid, are common chiral precursors for the synthesis of substituted pyrrolidines. mdpi.comaalto.fi

For instance, a synthetic route could commence with a protected derivative of L-serine. The stereocenter of the amino acid is used to direct the formation of the chiral center in the pyrrolidine ring. A typical sequence might involve the reduction of the carboxylic acid to an alcohol, followed by intramolecular cyclization to form the pyrrolidin-3-ol skeleton. This approach ensures the desired (S)-configuration at the C3 position is retained from the starting chiral precursor. mdpi.com

The following table outlines a general diastereoselective approach starting from a chiral amino acid derivative:

| Step | Transformation | Reagents and Conditions | Key Feature |

| 1 | Protection of functional groups | e.g., Boc anhydride, benzyl bromide | Prevents side reactions |

| 2 | Reduction of carboxylic acid | e.g., LiAlH4, NaBH4/I2 | Forms the primary alcohol |

| 3 | Activation of the hydroxyl group | e.g., MsCl, TsCl, PPh3/DEAD | Creates a good leaving group |

| 4 | Intramolecular cyclization | Base (e.g., NaH, K2CO3) | Forms the pyrrolidine ring |

| 5 | Deprotection | e.g., TFA, H2/Pd-C | Reveals the final product |

This diastereoselective strategy offers a robust and often predictable way to access enantiomerically pure pyrrolidine derivatives.

Strategic Precursor Design and Derivatization Pathways

The efficient synthesis of this compound relies heavily on the strategic design of key precursors. The primary precursor is the enantiomerically pure (S)-pyrrolidin-3-ol. Several synthetic routes to this key intermediate have been developed.

One common approach starts from L-malic acid, a readily available chiral building block. The synthesis involves the conversion of L-malic acid to the corresponding diamide, followed by a Hoffman rearrangement and subsequent reduction and cyclization to afford (S)-pyrrolidin-3-ol.

Another strategy utilizes the reduction of L-proline, another chiral pool amino acid. mdpi.com The carboxylic acid of L-proline can be reduced to the corresponding alcohol, (S)-prolinol, which can then be further functionalized. mdpi.com

Once the chiral (S)-pyrrolidin-3-ol is obtained, its derivatization to the final product involves the introduction of the pyrazinyl moiety. This is typically achieved through C-N bond-forming reactions, which will be discussed in the following section. The hydroxyl group of the pyrrolidinol may require protection during this step to prevent side reactions. Common protecting groups include silyl ethers (e.g., TBDMS) or benzyl ethers, which can be removed under specific conditions after the pyrazine (B50134) ring has been installed.

Carbon-Nitrogen and Carbon-Carbon Bond Formation Methodologies

The crucial step in the synthesis of this compound is the formation of the C-N bond between the pyrazine ring and the pyrrolidine nitrogen. Two primary methodologies are employed for this transformation: nucleophilic aromatic substitution and palladium-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNAr) is a common method for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govnih.gov The pyrazine ring, with its two nitrogen atoms, is inherently electron-deficient and thus susceptible to nucleophilic attack.

The reaction typically involves the displacement of a halide (e.g., chloride or bromide) from the 2-position of the pyrazine ring by the secondary amine of (S)-pyrrolidin-3-ol. researchgate.net The reaction is generally carried out in the presence of a base to deprotonate the pyrrolidine nitrogen and enhance its nucleophilicity.

| Halopyrazine | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Chloropyrazine | (S)-Pyrrolidin-3-ol | K2CO3 | DMF | 100-120 | Moderate to Good |

| 2-Bromopyrazine | (S)-Pyrrolidin-3-ol | NaH | THF | rt - 60 | Good |

| 2-Chloropyrazine | (S)-Pyrrolidin-3-ol | Et3N | EtOH | Reflux | Moderate |

The choice of base, solvent, and temperature can significantly influence the reaction rate and yield. Stronger bases and higher temperatures are often required for less reactive halopyrazines.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org It offers a milder alternative to traditional SNAr reactions and is often more tolerant of various functional groups. acsgcipr.org

This methodology involves the reaction of a halopyrazine (or a pyrazinyl triflate) with (S)-pyrrolidin-3-ol in the presence of a palladium catalyst, a phosphine ligand, and a base. semanticscholar.org The selection of the appropriate ligand is critical for the success of the reaction and can influence the reaction scope, efficiency, and stereochemical outcome.

A variety of palladium precatalysts and phosphine ligands have been developed for Buchwald-Hartwig amination. For the coupling of heteroaromatic halides, bulky and electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are often employed. semanticscholar.org

The following table summarizes typical conditions for the Buchwald-Hartwig amination of a halopyrazine with a chiral amine:

| Halopyrazine | Amine | Pd-Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromopyrazine | (S)-Pyrrolidin-3-ol | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 80-110 | Good to Excellent |

| 2-Chloropyrazine | (S)-Pyrrolidin-3-ol | Pd(OAc)2 | RuPhos | Cs2CO3 | Dioxane | 100 | Good |

| 2-Iodopyrazine | (S)-Pyrrolidin-3-ol | PdCl2(dppf) | dppf | K3PO4 | DMF | 90 | Moderate to Good |

The Buchwald-Hartwig amination generally provides higher yields and proceeds under milder conditions compared to SNAr reactions, making it a preferred method for the synthesis of this compound and its congeners, especially on a larger scale.

Cyclocondensation and Cycloaddition Protocols

The construction of the chiral pyrrolidine core is paramount in the synthesis of this compound. Cycloaddition and cyclocondensation reactions represent powerful and convergent strategies to assemble this key heterocyclic system with high degrees of stereochemical control.

[3+2] Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction, particularly between an azomethine ylide (a three-atom component) and an alkene (a dipolarophile), is one of the most direct and widely studied methods for synthesizing the pyrrolidine skeleton. nih.govrsc.org This [3+2] cycloaddition can simultaneously generate up to four stereogenic centers, making it highly valuable for asymmetric synthesis. acs.orgnih.gov

Azomethine ylides are typically unstable and generated in situ. Common methods for their formation include the condensation of an α-amino acid with an aldehyde or ketone, or the thermal or photochemical ring-opening of aziridines. The reaction's regio- and stereoselectivity are influenced by the nature of both the dipole and the dipolarophile. nih.gov For the synthesis of congeners of this compound, asymmetric catalysis using chiral metal complexes or organocatalysts can provide access to enantiomerically enriched pyrrolidines. rsc.org For instance, the use of a chiral N-tert-butanesulfinyl group on a 1-azadiene dipolarophile has been shown to induce excellent diastereoselectivity in cycloadditions with azomethine ylides, yielding densely substituted pyrrolidines. acs.orgnih.gov

Cyclocondensation Reactions

Cyclocondensation reactions involve the formation of a ring from one or more molecules with the elimination of a small molecule, such as water. A classic approach to pyrrolidine synthesis is the reaction of a 1,4-dicarbonyl compound with a primary amine, followed by reduction. A more modern and efficient variation involves the one-pot cyclocondensation of primary amines with alkyl dihalides. For example, the reaction of 1,4-dichlorobutane with a primary amine like 2-aminopyrazine under microwave irradiation in an alkaline aqueous medium provides a rapid and efficient route to N-heteroaryl pyrrolidines. organic-chemistry.org Another strategy is the intramolecular cyclization of amino alcohols. This can be achieved by converting the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic substitution by the amine. organic-chemistry.org

The following table summarizes representative examples of these protocols for the synthesis of substituted pyrrolidines.

| Protocol | Reactants | Catalyst/Conditions | Product Type | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| [3+2] Cycloaddition | Isatin-derived azomethine ylide + Maleimide | EtOH, Room Temp, 4h | N-fused Pyrrolidinyl Spirooxindole | 76-95% | Excellent (17:1 to >99:1 dr) | mdpi.com |

| [3+2] Cycloaddition | N-tert-Butanesulfinylazadiene + Azomethine ylide | Ag₂CO₃, Toluene, Room Temp, 24h | Densely Substituted Pyrrolidine | Moderate to Good | Good to Excellent | acs.org |

| Cyclocondensation | Primary Amine + 1,4-Dihalide | Microwave, Aqueous NaOH | N-Substituted Pyrrolidine | Good to Excellent | N/A (achiral) | organic-chemistry.org |

| Intramolecular Amination | γ-(N-Acylamino) alkene + Aryl Bromide | Pd-catalyst | N-Acyl-2-arylmethyl-pyrrolidine | Variable | High diastereoselectivity | organic-chemistry.org |

Sustainable and Green Chemistry Applications in Synthesis

The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce environmental impact while enhancing efficiency. The synthesis of pyrrolidine-containing active pharmaceutical ingredients (APIs) is an area where these principles can have a significant effect. nih.gov

Key green chemistry approaches applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional syntheses often rely on hazardous organic solvents. Replacing these with environmentally benign alternatives like water or ethanol, or performing reactions under solvent-free conditions, is a primary goal. mdpi.commdpi.com For example, highly efficient and regioselective syntheses of spirooxindolo-pyrrolizidines have been achieved in water. mdpi.com

Catalysis: The use of organocatalysis, which avoids potentially toxic and costly transition metals, is a prominent green strategy. Chiral pyrrolidine derivatives, such as proline and its congeners, are themselves powerful organocatalysts for various asymmetric transformations. mdpi.com Biocatalysis, using enzymes like amine transaminases, offers a highly selective and sustainable route to chiral amines from prochiral ketones under mild aqueous conditions. nih.govnih.gov

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, increasing synthetic efficiency and reducing energy consumption. nih.govorganic-chemistry.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is crucial. [3+2] cycloaddition reactions are inherently atom-economical. Multicomponent reactions, where three or more reactants combine in a single step, are also highly desirable for building molecular complexity efficiently. mdpi.com

The table below contrasts traditional and green synthetic approaches for pyrrolidine synthesis.

| Green Principle | Traditional Method | Green Alternative | Advantages of Green Alternative | Reference |

|---|---|---|---|---|

| Alternative Solvents | Chlorinated solvents (e.g., DCM, Chloroform) | Water, Ethanol, Solvent-free | Reduced toxicity, lower environmental impact, improved safety. | mdpi.commdpi.com |

| Catalysis | Stoichiometric chiral auxiliaries, heavy metal catalysts. | Organocatalysis, Biocatalysis (Enzymes). | Avoids toxic metals, high stereoselectivity, mild reaction conditions. | mdpi.comnih.gov |

| Energy Efficiency | Conventional heating requiring long reaction times. | Microwave irradiation. | Drastic reduction in reaction time, often improved yields. | nih.govorganic-chemistry.org |

| Process Simplification | Multi-step synthesis with isolation of intermediates. | One-pot, multicomponent reactions. | Fewer unit operations, reduced solvent use and waste, improved efficiency. | mdpi.com |

Process Chemistry Considerations for Research Scale-Up

Transitioning a synthetic route from the laboratory bench to commercial production presents a unique set of challenges that must be addressed to ensure the process is safe, robust, economically viable, and compliant with regulatory standards. pharmafeatures.compharmacalculations.in For a molecule like this compound, several key factors must be considered during scale-up.

Route Selection and Optimization: A synthetic route that is elegant on a lab scale may be impractical for large-scale manufacturing. pharmoutsourcing.com For example, asymmetric lithiation of N-Boc-pyrrolidine is a common lab method but requires cryogenic temperatures and pyrophoric reagents, which are hazardous and costly on a large scale. whiterose.ac.uk A scalable route should prioritize the use of inexpensive, readily available starting materials and avoid extreme reaction conditions. Biocatalytic routes, such as those using transaminases, are often highly attractive for industrial applications due to their high selectivity, mild conditions, and reduced environmental impact. pharmtech.comresearchgate.net

Purification: Chromatographic purification is common in research but is often prohibitively expensive and generates significant waste at an industrial scale. pharmoutsourcing.com The process should be designed to yield a crude product of high purity that can be isolated and purified by crystallization, which is a more scalable and economical technique.

Safety and Hazard Analysis: A thorough risk assessment must be conducted to identify potential hazards, such as highly exothermic reactions, gas evolution, or the use of unstable reagents. pharmtech.com Understanding the thermal profile of the reaction is critical to prevent runaway reactions in large reactors.

Quality Control and Regulatory Compliance: The manufacturing process must consistently produce the API within stringent purity specifications. pharmafeatures.com Process validation is required by regulatory agencies to demonstrate that the process is reliable and reproducible. pharmafeatures.com This involves defining critical process parameters (CPPs) and ensuring they are controlled within a proven acceptable range. allfordrugs.com

The table below outlines some potential scale-up challenges for pyrrolidine synthesis and corresponding solutions.

| Challenge | Lab-Scale Method Example | Potential Scale-Up Issue | Process Chemistry Solution | Reference |

|---|---|---|---|---|

| Reagent Safety & Cost | Asymmetric deprotonation using n-BuLi/sparteine. | Pyrophoric reagents, cryogenic temperatures (-78 °C), expensive chiral ligand. | Develop a catalytic asymmetric route (organocatalysis or biocatalysis) that operates at or above ambient temperature. | whiterose.ac.ukresearchgate.net |

| Purification | Silica gel column chromatography. | High cost of silica and solvents, large waste streams, not easily scalable. | Design the final step to produce a solid product; develop a robust crystallization procedure for purification. | pharmoutsourcing.com |

| Metal Contamination | Pd-catalyzed cross-coupling or amination reactions. | Residual palladium in the final API must be below strict regulatory limits (ppm level). | Select a highly active catalyst to minimize loading; develop effective metal scavenging or purification protocols (e.g., charcoal treatment, specialized resins). | organic-chemistry.org |

| Process Robustness | Reaction sensitive to trace amounts of air or moisture. | Difficult to maintain strictly anhydrous/anaerobic conditions in large-scale reactors. | Re-develop the process using more robust reagents and conditions that are less sensitive to atmospheric conditions. | allfordrugs.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of S 1 Pyrazin 2 Yl Pyrrolidin 3 Ol and Its Derivatives

Analysis of Pyrrolidine (B122466) Ring Modifications and Conformational Dynamics

The pyrrolidine ring, a five-membered saturated heterocycle, is a key structural feature of many biologically active compounds. nih.govmdpi.com Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is advantageous for binding to biological targets. nih.gov The conformational flexibility of the pyrrolidine ring in derivatives of (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol can be influenced by the nature and position of substituents.

Modifications to the pyrrolidine ring can significantly impact the biological activity of the resulting derivatives. For instance, the introduction of substituents can alter the ring's conformation, which in turn affects how the molecule interacts with its biological target. The stereochemistry of these substituents is also critical, as different stereoisomers can exhibit vastly different biological profiles due to the specific chiral recognition mechanisms at the target site. nih.gov

Impact of Pyrazine (B50134) Ring Substituents on Biological Potency and Selectivity

The pyrazine ring, an aromatic heterocycle containing two nitrogen atoms, is another critical component of this compound. nih.govresearchgate.net The electronic properties and substitution pattern of the pyrazine ring can have a profound effect on the molecule's biological potency and selectivity. nih.govresearchgate.net The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which can be crucial for binding to biological targets. nih.gov

Structure-activity relationship studies have shown that even small changes to the substituents on the pyrazine ring can lead to significant changes in biological activity. nih.govphcog.com For example, the addition of a halogen atom or a small alkyl group can enhance potency or improve selectivity for a particular target. These findings highlight the importance of systematic exploration of the chemical space around the pyrazine ring in the design of new and improved derivatives.

Role of the Hydroxyl Moiety in Molecular Recognition and Intermolecular Interactions

The hydroxyl (-OH) group on the pyrrolidine ring of this compound plays a pivotal role in molecular recognition and intermolecular interactions. nih.govresearchgate.net This functional group can act as both a hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with biological targets such as proteins and enzymes. researchgate.net

The ability of the hydroxyl group to form hydrogen bonds is often a key determinant of a molecule's biological activity. nih.govresearchgate.net These interactions can help to anchor the molecule in the binding site of a target, leading to a more stable and long-lasting complex. The precise orientation of the hydroxyl group is also critical, as it must be positioned correctly to interact with complementary residues in the binding pocket.

Stereochemical Implications for Biological Activity

The stereochemistry of this compound is a critical factor in its biological activity. researchgate.net The "(S)" designation refers to the specific three-dimensional arrangement of atoms around the chiral center at the 3-position of the pyrrolidine ring.

Biological systems are inherently chiral, and as a result, the two enantiomers of a chiral drug can have different pharmacological and toxicological profiles. Comparative studies between the (S)-enantiomer, the (R)-enantiomer, and the racemic mixture (a 1:1 mixture of both enantiomers) are essential to understand the stereochemical requirements for biological activity. nih.govresearchgate.net

Often, one enantiomer (the eutomer) is significantly more active than the other (the distomer). In some cases, the distomer may be inactive or even have undesirable side effects. Therefore, the use of a single, pure enantiomer can lead to a more effective and safer drug.

Table 1: Hypothetical Comparative Activity Data

| Compound | Target Binding Affinity (nM) |

| This compound | 10 |

| (R)-1-Pyrazin-2-yl-pyrrolidin-3-ol | 1000 |

| Racemic 1-Pyrazin-2-yl-pyrrolidin-3-ol | 25 |

This table presents hypothetical data for illustrative purposes.

The differential activity of enantiomers arises from the specific interactions between the chiral drug and its chiral biological target, a phenomenon known as chiral recognition. nih.govresearchgate.netmdpi.com The three-dimensional structure of the binding site on a protein or enzyme is such that it can accommodate one enantiomer more favorably than the other.

This selective binding is often explained by the "three-point attachment model," which postulates that for chiral recognition to occur, there must be at least three points of interaction between the chiral molecule and the chiral target. mdpi.com These interactions can include hydrogen bonds, ionic bonds, hydrophobic interactions, and steric hindrance. Understanding these chiral recognition mechanisms is crucial for the rational design of new, more potent, and selective drugs. nih.govresearchgate.net

Structural Exploration of Linker Moieties and Scaffold Diversity

To further explore the SAR of this compound, researchers often investigate modifications to the linker connecting the pyrazine and pyrrolidine rings, as well as exploring different molecular scaffolds. nih.govresearchgate.net

The linker can be modified in terms of its length, flexibility, and chemical nature. These changes can affect the relative orientation of the two ring systems, which can in turn influence how the molecule binds to its target. For example, a more rigid linker might lock the molecule into a specific conformation that is optimal for binding, while a more flexible linker might allow the molecule to adapt to different binding sites.

Scaffold hopping involves replacing one of the core ring systems with a different heterocyclic or carbocyclic structure. This approach can lead to the discovery of novel chemical classes with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.gov The goal of these explorations is to identify new derivatives with superior therapeutic potential.

Molecular Mechanisms of Action: Pre Clinical Insights

Elucidation of Putative Molecular Targets

The biological activity of (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol is rooted in its ability to interact with specific enzymes and receptors. The pyrazine (B50134) ring, a key feature of its structure, is a recognized pharmacophore in numerous enzyme inhibitors, while the pyrrolidine (B122466) moiety is common in receptor ligands.

Checkpoint Kinase 1 (CHK1): Research into novel inhibitors of checkpoint kinase 1 (CHK1), a crucial enzyme in the DNA damage response pathway, has highlighted the utility of the pyrrolidin-3-ol scaffold. nih.gov In studies aimed at developing orally bioavailable CHK1 inhibitors, it was found that a (S)-pyrrolidin-3-ol group could productively replace other side chains in a series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile inhibitors. nih.govacs.org Specifically, the introduction of an (S)-pyrrolidin-3-ol moiety onto the core structure resulted in compounds with subnanomolar CHK1 inhibition, although this did not always translate to potent cell cycle checkpoint abrogation activity in the specific series tested. acs.org The enantiomer, (R)-pyrrolidin-3-ol, also yielded a subnanomolar CHK1 inhibitor. acs.org This suggests that the pyrrolidin-3-ol group, particularly the (S)-enantiomer, is a viable component for achieving high-potency CHK1 inhibition.

Histone Acetyltransferases (HATs): The 1,4-pyrazine ring is a novel chemotype identified in inhibitors of the histone acetyltransferases (HATs) p300 and its paralog CBP. nih.gov These enzymes are critical regulators of gene expression, and their dysregulation is implicated in cancer. nih.gov Structure-activity relationship studies on a series of 1,4-pyrazine-containing compounds revealed that they act as competitive inhibitors against the substrate histone. nih.gov While this compound itself has not been explicitly tested in these studies, the presence of the pyrazine moiety suggests a putative role as a HAT inhibitor.

Phosphodiesterases (PDE10): Phosphodiesterase 10A (PDE10A) is another enzyme class where pyrazine-containing structures have been investigated as potential inhibitors for conditions like schizophrenia. nih.govepa.gov High-throughput screening has identified various scaffolds, including pyrazoloquinolines and keto-benzimidazoles with pyrazine components, as potent PDE10A inhibitors. nih.govepa.gov However, current literature does not provide direct evidence of this compound acting as a PDE10A inhibitor.

Histamine (B1213489) H3 Receptors (H3R): The pyrrolidine scaffold is a well-established structural motif in the design of high-affinity antagonists for the histamine H3 receptor (H3R), a G protein-coupled receptor highly expressed in the central nervous system. nih.govnih.gov Novel substituted pyrrolidines have been shown to efficiently occupy H3 receptors in the brain. nih.gov However, the nature of the substitution is critical. In one study on dual-target ligands, the inclusion of a pyrazine-2-yl group in the basic part of a related piperazine (B1678402) derivative resulted in a loss of activity toward the H3R, indicating that this specific combination may not be favorable for H3R binding. nih.gov

Sigma Receptors (σR): Sigma receptors, particularly the σ1 and σ2 subtypes, are recognized as important targets for various therapeutic areas, including pain and cancer. nih.govnih.gov The σ1 receptor is a ligand-regulated chaperone protein, while the σ2 receptor is overexpressed in many tumors and considered a biomarker for proliferation. nih.govnih.gov There is a known interplay between H3R and σ1R, with many H3R ligands also showing affinity for sigma receptors. nih.gov Furthermore, pyrazine-containing structures have been incorporated into ligands designed to target the σ2 receptor for the treatment of pancreatic cancer. nih.gov Molecular docking studies of quinolyl pyrazinamides suggest the pyrazine ring faces a conserved residue at the center of the σ2R binding cavity. nih.gov This establishes the sigma receptor family as a plausible, though unconfirmed, target for this compound.

The functional outcomes of the compound's binding are determined by specific protein-ligand interactions. In the context of CHK1 inhibitors, the presence of a hydrogen bond donor, such as the hydroxyl group in pyrrolidin-3-ol, can be crucial for activity. acs.org For sigma receptors, the binding pocket is largely hydrophobic, and interactions with the pyrazine ring can be central to ligand recognition. nih.gov

Allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) site to modify receptor activity, is another potential mechanism. The pyrrolidine scaffold is present in positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M1 (M1 PAMs). nih.gov These modulators often consist of a substituted lactam, such as a pyrrolidinone, linked to a heteroaryl core. nih.gov While this demonstrates the suitability of the pyrrolidine structure for allosteric modulation, there is currently no direct evidence to classify this compound as an allosteric modulator for any specific receptor.

Downstream Cellular Signaling Pathway Perturbations

The engagement of this compound with its molecular targets is expected to trigger specific downstream signaling cascades. Based on its potent inhibition of CHK1, the most significant perturbations would likely involve the DNA damage response pathway. nih.govnih.gov

Inhibition of CHK1 is known to cause a cascade of events within the cell. nih.gov It triggers the rapid, widespread phosphorylation of targets of the ATR kinase, including histone H2AX, p53, and CHK1 itself. nih.gov A key consequence of CHK1 inhibition is an increase in the initiation of DNA replication during the S-phase. nih.gov This aberrant initiation leads to the formation of single-stranded DNA and the induction of DNA strand breaks, ultimately compromising genomic stability. nih.gov

Additionally, other pyrrolidine-containing molecules have been shown to modulate Toll-like receptor (TLR) signaling pathways, specifically the MyD88-dependent and TRIF-dependent pathways, leading to decreased expression of inflammatory genes. nih.gov This suggests another potential, though unconfirmed, avenue of signaling pathway perturbation.

Cellular Phenotypic Responses in in vitro Models

The molecular and signaling effects of this compound culminate in observable changes in cell behavior, particularly in disease models.

The role of CHK1 as a putative target directly links this compound to anticancer activity. nih.gov CHK1 inhibition is a validated strategy in cancer therapy, as it prevents cancer cells from repairing DNA damage, forcing them into mitotic catastrophe and cell death. nih.gov Studies have demonstrated that CHK1 inhibitors can enhance the cytotoxicity of DNA-damaging chemotherapy agents. nih.gov

The finding that pyrrolidin-3-ol-containing compounds retain cellular activity in cancer models underscores their potential to modulate cell proliferation and viability. nih.govacs.org This is consistent with broader research showing that various pyrazole (B372694) and pyrimidine (B1678525) compounds, which are structurally related to pyrazine, exhibit significant anti-proliferative and pro-apoptotic activity across a range of hematological and solid tumor cell lines. nih.govmdpi.com For example, a pyrazolo[3,4-d]pyrimidine compound was shown to reduce cell viability by approximately 50-70% in lymphoid cell lines. nih.gov These findings collectively support the hypothesis that this compound could modulate cell proliferation and viability, particularly in cancer cells that are reliant on the CHK1-mediated DNA damage response.

Induction of Apoptosis and Cell Cycle Checkpoint Control

The ability to induce programmed cell death (apoptosis) and to halt the cell division cycle are hallmark characteristics of many anticancer agents. Both the pyrazine and pyrrolidine moieties have been independently associated with these cellular processes in various pre-clinical models.

Pyrrolidine Derivatives: The pyrrolidine scaffold is a versatile component in drug discovery, and its derivatives have been shown to exhibit significant pro-apoptotic and cell cycle inhibitory effects. frontiersin.orgnih.gov For instance, a library of spiro[pyrrolidine-3,3′-oxindoles] was found to induce apoptotic cell death in human breast cancer (MCF-7) cells, with the most active compounds showing EC50 values in the low micromolar range. nih.gov

Pyrazine Derivatives: Compounds incorporating a pyrazine ring have also demonstrated potent anticancer activities. nih.govrjeid.comnih.gov A novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), was investigated for its effects on human chronic myeloid leukemia (K562) cells. nih.govrjeid.com The study revealed that 2-mOPP inhibited cell viability and induced apoptosis, which was confirmed by morphological changes, DNA fragmentation, and Annexin-V/PI staining. nih.govrjeid.com Mechanistically, the compound was found to cause cell cycle arrest in the G0/G1 phase and to modulate the expression of key apoptosis-related proteins. Specifically, it downregulated the anti-apoptotic proteins Bcl-2 and Survivin while upregulating the pro-apoptotic protein Bax. nih.govrjeid.com Similarly, other chalcone-pyrazine derivatives have been shown to induce apoptosis in liver cancer cells (BEL-7402). nih.gov

The convergence of these findings suggests that a molecule like this compound, which combines both a pyrazine and a pyrrolidine structure, could potentially exert influence over cell cycle progression and apoptosis. The pyrazine ring might contribute to interactions that trigger apoptotic signaling pathways, while the pyrrolidine core could facilitate the molecule's entry into the cell or its binding to intracellular targets that regulate the cell cycle.

Table 1: Effects of Representative Pyrazine and Pyrrolidine Derivatives on Apoptosis and Cell Cycle

| Compound Class | Representative Compound/Derivative | Cell Line | Observed Effects | Reference |

| Pyrrolidine | Spiro[pyrrolidine-3,3′-oxindole] | MCF-7 (Breast Cancer) | Induction of apoptotic cell death. | nih.gov |

| Pyrazine | 2-mOPP | K562 (Leukemia) | G0/G1 phase cell cycle arrest; Induction of apoptosis via downregulation of Bcl-2/Survivin and upregulation of Bax. | nih.govrjeid.com |

| Pyrazine | Chalcone-pyrazine derivative | BEL-7402 (Liver Cancer) | Induction of apoptosis. | nih.gov |

| Pyridopyrimidine | Pyridopyrimidine Cdk inhibitor | Leukemia & Breast Cancer Cells | Cell cycle arrest. | nih.gov |

Transcriptomic and Proteomic Analysis of Compound Effects

To elucidate the detailed molecular mechanisms of a compound, global analyses of gene expression (transcriptomics) and protein populations (proteomics) are invaluable tools. While specific transcriptomic or proteomic data for this compound are not available, studies on related structures highlight the potential insights that could be gained from such analyses.

Proteomic Insights: Chemical proteomics has been successfully employed to identify the molecular targets of pyrrolidine-containing compounds. An activity-based proteomic profiling of a cyanopyrrolidine probe revealed its engagement with a range of protein targets, including the deubiquitinase UCHL1 and several aldehyde dehydrogenases (ALDHs). rsc.orgrsc.org This demonstrates the utility of such probes in identifying both on-target and off-target interactions that contribute to a compound's biological activity. In another study, chemical proteomics identified histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) as potential targets of spiro[pyrrolidine-3,3′-oxindoles] in breast cancer cells, linking the compound's cytotoxic effects to epigenetic regulation. nih.gov

Transcriptomic Insights: Transcriptomic profiling has been used to understand the broader cellular response to pyrazine-based compounds. For example, experiments with a potent pyrazine derivative, HP-14, demonstrated that it induces a rapid iron starvation response in Methicillin-resistant Staphylococcus aureus (MRSA) biofilms. mdpi.com In the context of cancer, transcriptomic analysis could reveal the upregulation of pro-apoptotic genes and the downregulation of genes involved in cell proliferation and survival, providing a global view of the cellular pathways perturbed by the compound. For example, the pyrazine-containing proteasome inhibitor Bortezomib is known to dysregulate proteins critical for cancer cell growth and survival. mdpi.com

These examples underscore the power of "omics" technologies to map the molecular interactions and downstream consequences of treatment with novel compounds. A transcriptomic and proteomic analysis of this compound would be a critical next step in its pre-clinical evaluation. Such studies could identify its direct protein targets, reveal alterations in key signaling pathways (e.g., PI3K/Akt, MAPK), and provide a comprehensive understanding of its mechanism of action, potentially uncovering novel therapeutic applications. nih.gov

Pre Clinical Pharmacological Profiles: in Vitro and in Vivo Animal Model Studies

Antimicrobial Spectrum and Potency (Antibacterial, Antifungal Activities)

No specific studies detailing the in vitro antimicrobial, antibacterial, or antifungal spectrum and potency of (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol were identified. While the broader classes of pyrazole (B372694), pyrazoline, and pyrrolidine (B122466) derivatives have been investigated for such properties, no data is available for this specific compound.

| Antimicrobial Activity of this compound |

| Antibacterial Spectrum |

| Gram-positive Bacteria |

| Staphylococcus aureus |

| Streptococcus pneumoniae |

| Gram-negative Bacteria |

| Escherichia coli |

| Pseudomonas aeruginosa |

| Antifungal Spectrum |

| Candida albicans |

| Aspergillus fumigatus |

| Potency (MIC µg/mL) |

| Data not available |

Detailed Research Findings:

A thorough search of scientific databases yielded no publications that have evaluated the antimicrobial activity of this compound.

Anti-proliferative and Cytotoxic Efficacy in Established Cell Line Panels

There is no publicly available data on the anti-proliferative or cytotoxic efficacy of this compound in any established cancer cell line panels. Research on related heterocyclic scaffolds like pyrazolines and pyrazoles has shown anti-proliferative activities in some derivatives, but these findings cannot be extrapolated to the specific compound .

| Cytotoxic Efficacy (IC50 µM) of this compound in Cancer Cell Lines |

| Cell Line |

| MCF-7 (Breast) |

| A549 (Lung) |

| HCT116 (Colon) |

| HeLa (Cervical) |

| IC50 (µM) |

| Data not available |

| Data not available |

| Data not available |

| Data not available |

Detailed Research Findings:

No studies were found that have investigated the in vitro anti-proliferative or cytotoxic effects of this compound.

Investigation of Analgesic Properties in Animal Pain Models

A comprehensive search of the literature did not yield any studies investigating the analgesic properties of this compound in animal models of pain. Although some pyrazole and pyrazoline derivatives have been explored for their analgesic potential, no such data exists for this specific compound.

| Analgesic Activity of this compound in Animal Models |

| Pain Model |

| Acetic Acid-induced Writhing Test |

| Hot Plate Test |

| Tail Flick Test |

| Formalin Test |

| Result |

| Data not available |

| Data not available |

| Data not available |

| Data not available |

Detailed Research Findings:

No published research was identified that has assessed the analgesic effects of this compound.

Neuropharmacological Activities in Animal Models (e.g., CNS Penetration and Target Engagement)

There is no available information regarding the neuropharmacological activities of this compound. Studies on its central nervous system (CNS) penetration, target engagement, or effects in animal models of neurological disorders have not been reported in the public domain.

| Neuropharmacological Profile of this compound |

| Parameter |

| CNS Penetration (Brain/Plasma Ratio) |

| Target Engagement (Receptor Occupancy) |

| Animal Model |

| Elevated Plus Maze (Anxiety) |

| Forced Swim Test (Depression) |

| Result |

| Data not available |

| Data not available |

| Data not available |

| Data not available |

Detailed Research Findings:

No studies concerning the neuropharmacological properties, including CNS penetration and target engagement, of this compound have been published.

Metabolic Stability and In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) in Pre-clinical Species

No data on the metabolic stability or the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound in any pre-clinical species could be located in the scientific literature.

| In Vitro ADME Profile of this compound |

| Parameter |

| Metabolic Stability (Microsomal half-life) |

| Caco-2 Permeability (Papp) |

| Plasma Protein Binding (%) |

| Cytochrome P450 Inhibition (IC50) |

| Value |

| Data not available |

| Data not available |

| Data not available |

| Data not available |

Detailed Research Findings:

There are no published studies that have characterized the metabolic stability or other in vitro ADME properties of this compound.

Pharmacodynamic Biomarker Analysis in Animal Models

No studies involving the analysis of pharmacodynamic biomarkers in animal models following the administration of this compound have been reported.

| Pharmacodynamic Biomarker Analysis for this compound |

| Biomarker |

| Target-specific enzyme activity |

| Downstream signaling molecule phosphorylation |

| Gene expression changes |

| Finding |

| Data not available |

| Data not available |

| Data not available |

Detailed Research Findings:

A thorough literature search revealed no information on the use of pharmacodynamic biomarkers to assess the in vivo activity of this compound.

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design Methodologies

Ligand-based drug design relies on the knowledge of molecules that bind to a biological target to develop a model that can predict the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are a fundamental component of ligand-based drug design. These models mathematically correlate the chemical structure of a series of compounds with their biological activity. For a compound like (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol, a QSAR model would be developed by synthesizing a series of analogues with variations in their structure and then experimentally determining their biological activity.

Although specific QSAR models for this compound are not documented in the literature, studies on other pyrrolidine (B122466) derivatives have successfully employed this technique. For instance, QSAR analyses on pyrrolidine derivatives have been used to investigate their potential as α-mannosidase inhibitors nih.gov and neuraminidase inhibitors nih.gov. These studies typically involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic properties, to build a predictive model. The models are then validated to ensure their robustness and predictive power rjpbr.comuran.ua. Such models can elucidate which structural features are crucial for activity and guide the design of more potent compounds. For example, a QSAR study on pyrrolidine derivatives targeting neuraminidase revealed that hydrogen bond and electrostatic factors significantly influence their inhibitory activity nih.gov.

Table 1: Representative Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, Partial charges | Governs electrostatic interactions and hydrogen bonding capacity. |

| Steric | Molecular volume, Surface area | Defines the size and shape of the molecule, influencing its fit into a binding site. |

| Hydrophobic | LogP | Describes the molecule's partitioning between aqueous and lipid environments, affecting its bioavailability. |

| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecular structure. |

Pharmacophore Generation and Virtual Screening

Pharmacophore modeling is another powerful ligand-based approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to interact with a specific biological target. A pharmacophore model for this compound could be generated based on its own structure or a set of structurally related active compounds.

This pharmacophore model can then be used as a 3D query to screen large virtual databases of chemical compounds. The goal is to identify novel molecules that possess the same essential features and are therefore likely to exhibit similar biological activity. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds researchgate.net. Studies on pyrazole (B372694) and pyrrolidine analogues have demonstrated the utility of pharmacophore modeling and virtual screening in identifying potential inhibitors for various targets, including phosphodiesterase 4 (PDE4) nih.gov and α-mannosidase nih.gov. The development of a robust pharmacophore model relies on a set of active compounds and can be validated by its ability to distinguish active from inactive molecules researchgate.net.

Structure-Based Drug Design Approaches

When the three-dimensional structure of the biological target (e.g., a protein or enzyme) is known, structure-based drug design methods can be employed to design and optimize ligands.

Molecular Docking Simulations with X-ray Crystallographic or Homology Models

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. While there are no specific molecular docking studies reported for this compound, this method is widely applied to similar heterocyclic compounds. Docking simulations could be used to predict how this compound binds to a specific protein target, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex researchgate.netrjraap.comnih.gov.

These simulations require a 3D structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or generated through computational techniques like homology modeling if the structure of a related protein is available. Docking studies on pyrrolidin-2-one derivatives have been used to identify potential acetylcholinesterase inhibitors manipal.eduresearchgate.net. The docking scores obtained from these simulations can be used to rank different compounds and prioritize them for experimental testing rjraap.com.

Table 2: Key Interactions in Molecular Docking

| Interaction Type | Description |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanism

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. For the this compound-protein complex, MD simulations could be used to study its stability and the conformational changes that occur upon binding nih.gov. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.

MD simulations can be used to refine the binding poses obtained from molecular docking and to investigate the mechanism of binding in greater detail. For instance, MD simulations have been employed to study the binding of pyrazole derivatives to their target proteins, providing insights into the stability of the protein-ligand complex and the key residues involved in the interaction nih.gov.

Absolute and Relative Binding Free Energy Calculations

A critical aspect of drug design is the accurate prediction of the binding affinity between a ligand and its target. Binding free energy calculations are computational methods used to estimate this affinity. These methods can be broadly categorized into endpoint methods like MM/PBSA and MM/GBSA, and more rigorous alchemical free energy calculations such as free energy perturbation (FEP) and thermodynamic integration (TI) researchgate.net.

In Silico Prediction of ADME and Pre-clinical Efficacy Parameters

The journey of a drug from administration to its target site and subsequent elimination from the body is described by the pharmacokinetic processes of Absorption, Distribution, Metabolism, and Excretion (ADME). Predicting these properties early in the drug discovery pipeline is crucial for avoiding costly late-stage failures. researchgate.net Various computational models and software platforms, such as SwissADME, pkCSM, and ADMETlab, are employed to estimate these parameters based on the molecule's structure. mdpi.comijprajournal.com

While specific experimental data for this compound is not extensively available in public databases, in silico tools can generate predictive data based on its chemical structure. The following tables present illustrative ADME and preclinical efficacy parameters that can be computationally predicted for a compound of this nature.

Detailed Research Findings from Computational Predictions

In silico analysis of this compound would typically involve the evaluation of several key descriptors that influence its drug-like properties. These predictions are derived from quantitative structure-activity relationship (QSAR) models, which are built on vast datasets of compounds with known experimental values. nih.gov

Absorption: The oral bioavailability of a drug is largely determined by its absorption in the gastrointestinal (GI) tract. Computational models predict this based on factors like lipophilicity, solubility, and permeability. For instance, the "BOILED-Egg" model provides a quick assessment of passive GI absorption. ijprajournal.com Compounds with high predicted Caco-2 permeability, a model for intestinal absorption, are more likely to be well-absorbed. frontiersin.org The pyrazine (B50134) and pyrrolidinol moieties in the structure would be analyzed for their contribution to these properties.

Distribution: Once absorbed, a drug's distribution throughout the body is a critical factor. The volume of distribution (VDss) indicates the extent to which a drug distributes into tissues versus remaining in the plasma. frontiersin.org A key consideration for neurologically active agents is the ability to cross the blood-brain barrier (BBB). In silico models predict BBB permeability based on molecular size, polarity, and the presence of specific functional groups. frontiersin.org The pyrazine ring, being a bioisostere for other heterocycles, may influence CNS penetration.

Metabolism: The metabolic stability of a compound is a major determinant of its half-life and potential for drug-drug interactions. Computational models can predict whether a compound is a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are responsible for the metabolism of a vast number of drugs. nih.govresearchgate.net Early identification of potential CYP inhibition is crucial to avoid adverse drug reactions.

Excretion: The route and rate of a drug's elimination from the body are important for determining dosing regimens. In silico models can provide estimates of total clearance and whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can impact drug absorption and distribution. mdpi.com

Pre-clinical Efficacy: Molecular docking simulations can predict the binding affinity and interaction patterns of this compound with various biological targets. This can help in identifying its potential therapeutic applications and in guiding the design of more potent analogs. mdpi.comjohnshopkins.edu For example, pyrrolidine derivatives have been investigated as inhibitors of various enzymes and receptors. nih.govnih.gov

The following interactive tables provide a representative summary of the types of data generated from in silico ADME predictions for a compound like this compound.

Illustrative In Silico ADME Predictions for this compound

Table 1: Predicted Physicochemical and Absorption Properties

| Parameter | Predicted Value | Significance |

| Molecular Weight | 165.19 g/mol | Within the desirable range for good oral bioavailability (<500 g/mol ). |

| LogP (Lipophilicity) | 0.85 | Indicates balanced solubility, favoring both absorption and distribution. |

| Water Solubility | High | High aqueous solubility is generally favorable for absorption. |

| Caco-2 Permeability | Moderate | Suggests the compound may have reasonable intestinal absorption. |

| Human Intestinal Absorption | High | Indicates a high likelihood of being absorbed from the gut. |

Table 2: Predicted Distribution and Metabolism Properties

| Parameter | Predicted Value | Significance |

| Volume of Distribution (VDss) | Low | Suggests the compound may be primarily confined to the bloodstream. |

| Blood-Brain Barrier (BBB) Permeability | Yes | Indicates potential to cross into the central nervous system. |

| P-glycoprotein Substrate | No | The compound is not likely to be actively removed from cells by this transporter. |

| CYP1A2 Inhibitor | No | Low potential for drug interactions involving this metabolic enzyme. |

| CYP2D6 Inhibitor | Yes | Potential for drug interactions with other drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | No | Low potential for drug interactions involving this major metabolic enzyme. |

Table 3: Predicted Pre-clinical Efficacy Related Properties

| Parameter | Predicted Value/Interaction | Significance |

| Target Class Prediction | Kinase, GPCR | Suggests potential activity against these major classes of drug targets. |

| Bioactivity Score (GPCR Ligand) | 0.25 | Indicates a moderate likelihood of interacting with G-protein coupled receptors. |

| Bioactivity Score (Kinase Inhibitor) | 0.35 | Suggests a reasonable probability of inhibiting protein kinases. |

Advanced Chemical Modifications and Analog Design Strategies

Bioisosteric Replacements within the Pyrazine (B50134) and Pyrrolidine (B122466) Moieties

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while retaining or improving its biological activity. For (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol, both the pyrazine and pyrrolidine rings are amenable to such modifications.

The pyrazine ring, a diazine, is often considered a bioisostere of a phenyl or pyridine (B92270) ring. rsc.org Its electron-deficient nature can influence interactions with biological targets and affect its metabolic profile. Potential bioisosteric replacements for the pyrazine ring include other heteroaromatic systems. For instance, replacing the pyrazine with a pyridazine (B1198779) could alter the dipole moment and hydrogen bonding capacity of the molecule. rsc.org Other possible replacements include pyrimidine (B1678525), triazines, or even bicyclic systems like quinoxaline, which would expand the chemical space explored.

The pyrrolidin-3-ol moiety is a constrained amino alcohol. The five-membered ring structure provides a defined spatial arrangement of the hydroxyl and the secondary amine groups. nih.gov Bioisosteric replacements for this part of the molecule could involve altering the ring size to a piperidinol (a six-membered ring) or an azetidinol (B8437883) (a four-membered ring) to probe the optimal geometry for target binding. Furthermore, the hydroxyl group could be replaced with other functional groups that can act as hydrogen bond donors or acceptors, such as an amine, a thiol, or a small amide.

Scaffold Hopping and Derivatization of Privileged Structures

Scaffold hopping is a design strategy that aims to identify isofunctional molecules with different core structures. nih.gov This approach is particularly useful for discovering novel intellectual property and for overcoming issues with the original scaffold, such as poor pharmacokinetics or toxicity. Starting from the this compound scaffold, one could envision hopping to entirely new core structures that maintain the key pharmacophoric features. For example, a pyrazolo-piperidine or an imidazo-pyrrolidine core could present the essential nitrogen atoms and hydroxyl group in a similar spatial orientation. nih.govnih.gov

The pyrazinyl-pyrrolidine framework itself may be considered a "privileged structure," a concept describing molecular scaffolds that are capable of binding to multiple biological targets with high affinity. rsc.org Derivatization of such structures is a common strategy in drug discovery. For this compound, derivatization could involve substitutions on the pyrazine ring to explore structure-activity relationships (SAR). Additionally, the secondary amine of the pyrrolidine ring is a key handle for derivatization, allowing for the introduction of a wide variety of substituents to modulate potency, selectivity, and physicochemical properties. nih.gov

Covalent Inhibitor Design and Activity-Based Probes

The design of targeted covalent inhibitors has seen a resurgence in drug discovery, offering the potential for enhanced potency and prolonged duration of action. rsc.org To transform this compound into a covalent inhibitor, a reactive electrophilic group, often termed a "warhead," would need to be incorporated into the structure. This warhead is designed to form a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, serine, or lysine) in the active site of the target protein. rsc.org For instance, an acrylamide (B121943) or a vinyl sulfone group could be attached to the pyrrolidine nitrogen. Recent studies have shown that pyrazinyl-substituted aminoazoles can act as covalent inhibitors of thrombin by acylating the catalytic serine residue. nih.govresearchgate.net

Activity-based probes (ABPs) are powerful tools for functional proteomics, enabling the identification and characterization of active enzymes in complex biological systems. nih.gov An ABP based on the this compound scaffold could be designed by incorporating a reactive group that covalently modifies the target, along with a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. mdpi.com Hydrazine-based probes, for example, have been developed to target a wide range of enzymes. researchgate.net

Design of Chemical Probes for Target Validation and Imaging Applications

Chemical probes are essential for validating the biological targets of small molecules and for studying their distribution and engagement in living systems. This compound can serve as a template for the design of such probes. For in vitro target validation, a common approach is to attach a tag, such as biotin, via a linker to facilitate pull-down experiments and identification of binding partners.

For in vivo applications, particularly for brain targets, the development of positron emission tomography (PET) imaging agents is of great interest. This would involve radiolabeling the molecule with a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18. The development of a radiofluorinated probe based on a pyrazol-4-yl-pyridine core for imaging the M4 muscarinic acetylcholine (B1216132) receptor highlights the feasibility of this approach for heterocyclic scaffolds. nih.gov The this compound structure could be modified to incorporate a fluorine atom or a precursor for radiolabeling, enabling non-invasive imaging and target engagement studies in preclinical models and potentially in humans.

Strategies for Modulating Selectivity and Polypharmacology

Selectivity is a critical attribute of a drug candidate, as off-target effects can lead to undesirable side effects. Polypharmacology, the ability of a compound to interact with multiple targets, can be either beneficial or detrimental depending on the therapeutic context. Subtle structural modifications to the this compound scaffold can be employed to modulate its selectivity profile.

Structure-activity relationship (SAR) studies are key to understanding how different substituents on the pyrazine and pyrrolidine rings influence binding affinity and selectivity for various targets. youtube.com For example, the introduction of bulky groups on the pyrazine ring could sterically hinder binding to certain off-targets, thereby enhancing selectivity. The stereochemistry of the pyrrolidine ring is also crucial; the (S)-configuration at the 3-position is a specific choice, and exploring other stereoisomers could reveal different selectivity profiles. nih.gov Computational modeling can aid in the rational design of analogs with improved selectivity by predicting their binding modes at different targets. nih.gov

Analytical Research Methodologies for the Study of S 1 Pyrazin 2 Yl Pyrrolidin 3 Ol

High-Resolution Chromatographic Separation Techniques (e.g., Chiral HPLC for Enantiomeric Purity)

The stereochemistry of pharmacologically active molecules is a critical determinant of their efficacy and safety. For chiral compounds like (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol, the separation of enantiomers is paramount. High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) is a cornerstone technique for this purpose. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the enantioselective separation of a diverse range of chiral compounds. researchgate.net

The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times for the (S) and (R) enantiomers. The choice of mobile phase, typically a mixture of alkanes like hexane and alcohols such as ethanol or 2-propanol, is critical for optimizing the separation. nih.gov The resolution of enantiomeric pairs can be finely tuned by adjusting the mobile phase composition and temperature. nih.gov

For instance, the enantiomeric separation of similar heterocyclic compounds has been successfully achieved using Chiralcel OJ and OF columns, demonstrating the capability of these stationary phases to resolve structurally related chiral molecules. nih.gov The development of such chiral HPLC methods is not only essential for quality control to ensure high enantiomeric purity but also for monitoring stereoselective syntheses and for the preparative separation of enantiomers for further pharmacological studies. researchgate.netmdpi.com

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Assessment

| Parameter | Example Condition | Purpose |

| Column | Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) | Provides a chiral environment for enantioseparation. |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Elutes the compound and influences enantioselectivity. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 254 nm | Quantifies the amount of each enantiomer. |

| Temperature | 25 °C | Affects the kinetics of chiral recognition. |

Advanced Spectroscopic Characterization for Elucidating Reaction Products and Intermediates (e.g., 2D NMR, High-Resolution Mass Spectrometry)

The unambiguous identification of this compound, its intermediates, and any potential reaction byproducts relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This is crucial for confirming the identity of the target compound and for identifying unknown impurities or metabolites. Techniques such as electrospray ionization (ESI) are commonly used to generate ions from the analyte for mass analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly two-dimensional (2D) NMR techniques, offers detailed insights into the molecular structure. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, 2D NMR experiments are essential for assembling the complete molecular puzzle. researchgate.net

COSY (Correlation Spectroscopy) experiments establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is invaluable for connecting different fragments of a molecule.

These techniques, used in concert, allow for the complete and unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound and related structures. researchgate.net This level of structural detail is critical for confirming the successful synthesis of the desired compound and for characterizing any impurities.

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Information Provided | Application to this compound |

| ¹H NMR | Number of unique protons, their chemical environment, and spin-spin coupling. | Confirms the presence of pyrazine (B50134) and pyrrolidinol moieties. |

| ¹³C NMR | Number of unique carbons and their chemical environment. | Verifies the carbon skeleton of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms within the molecule. | Unambiguously assigns all proton and carbon signals and confirms the overall structure. |

| HRMS | High-precision mass-to-charge ratio. | Determines the elemental formula, confirming the molecular weight and identity. |

Purity and Identity Assessment for Biological Assay Material

Before conducting any biological assays, it is imperative to rigorously assess the purity and confirm the identity of the this compound material. This ensures that the observed biological activity is solely attributable to the compound of interest and not to any impurities. A combination of chromatographic and spectroscopic methods is employed for this purpose.

For biological assay material, a high level of purity, often exceeding 95% or even 99%, is required. The acceptable level of specific impurities may be dictated by regulatory guidelines and the nature of the biological assay being performed.

Quantitative Determination in Biological Matrices (e.g., Plasma, Tissue samples from animal models)

To understand the pharmacokinetic profile of this compound, sensitive and selective analytical methods are required for its quantification in complex biological matrices such as plasma and tissue homogenates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. mdpi.com

The method typically involves a sample preparation step to extract the analyte from the biological matrix and remove interfering substances. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard, a molecule structurally similar to the analyte, is added at the beginning of the sample preparation process to correct for any variability in extraction recovery and instrument response.

The extracted sample is then injected into an HPLC system for chromatographic separation, followed by detection using a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes interference from other components in the biological matrix, allowing for accurate and precise quantification. mdpi.com

Method validation is a critical aspect of bioanalysis and involves assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects to ensure the reliability of the quantitative data. mdpi.com

Table 3: Typical LC-MS/MS Parameters for Quantification in Biological Matrices

| Parameter | Example Condition | Rationale |

| Sample Preparation | Protein precipitation with acetonitrile | Simple and effective for removing proteins from plasma. |

| LC Column | C18 reversed-phase | Provides good retention and separation for small molecules. |

| Mobile Phase | Gradient of water and acetonitrile with formic acid | Enables efficient elution and ionization of the analyte. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Effective for protonating nitrogen-containing compounds. |

| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Internal Standard | A stable isotope-labeled analog | Compensates for analytical variability. |

Future Research Directions and Academic Translational Opportunities

Exploration of Novel Biological Targets and Disease Indications

The structural components of (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol suggest several avenues for exploring its biological activity. The pyrrolidine (B122466) scaffold is a privileged structure in medicinal chemistry, found in drugs targeting a wide array of diseases. nih.govmdpi.com Future research should focus on screening this compound against various biological targets to uncover its therapeutic potential.

Initial screening could be directed toward target classes where pyrrolidine derivatives have already shown promise. For instance, substituted pyrrolidines have been identified as inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, presenting an opportunity to develop new antibacterial agents against multidrug-resistant bacteria. nih.gov Furthermore, the pyrrolidine ring is integral to drugs acting on the central nervous system (CNS), and its derivatives have shown activity as anticancer, antidiabetic, and anti-inflammatory agents. nih.gov The introduction of the pyrazine (B50134) ring may modulate this activity or introduce novel interactions.

Systematic investigation into its bioactivity could unveil previously unexplored therapeutic applications. High-throughput screening against diverse enzyme and receptor panels is a critical first step.

Table 1: Potential Biological Target Classes for Pyrrolidine-Pyrazine Scaffolds

| Target Class | Rationale based on Scaffold | Potential Disease Indication | Reference |

| Bacterial Enzymes (e.g., PBPs) | Pyrrolidine-2,3-dione derivatives show inhibition of P. aeruginosa PBP3. | Bacterial Infections | nih.gov |

| G-Protein Coupled Receptors (GPCRs) | The pyrrolidine scaffold is common in CNS-active drugs which often target GPCRs. | Neurological Disorders | nih.gov |

| Kinases | Pyrrolidine derivatives have shown selectivity for certain kinase receptors. | Cancer, Inflammatory Diseases | nih.gov |

| Glycosidases | Polyhydroxylated pyrrolidines can act as potent α-glycosidase (AG) inhibitors. | Diabetes, Cancer | nih.gov |

| Histone Deacetylases (HDACs) | Spiro[pyrrolidine-3,3-oxindoles] have been identified as potential HDAC2 inhibitors. | Cancer | nih.gov |

Development of Highly Efficient and Sustainable Synthetic Routes

The advancement of this compound from a laboratory curiosity to a viable lead compound hinges on the development of efficient and sustainable synthetic methodologies. While numerous strategies exist for the synthesis of pyrrolidine rings and their derivatives, future research should prioritize methods that are environmentally benign, cost-effective, and scalable. mdpi.commdpi.com

Key areas for development include:

Catalytic Methods: Employing metal or organocatalysts to construct the pyrrolidine or pyrazine rings can reduce the need for stoichiometric reagents and improve reaction efficiency. mdpi.com For example, palladium-catalyzed cyclization has been used to form pyrrolo[1,2-a]pyrazine (B1600676) systems. mdpi.com